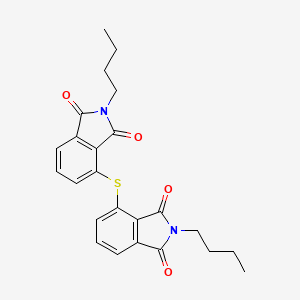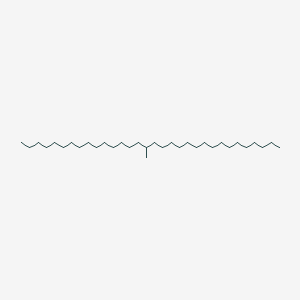![molecular formula C38H26 B14610462 9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene CAS No. 60949-13-5](/img/structure/B14610462.png)
9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene is a complex organic compound known for its luminescent properties. It is widely used in organic light-emitting diodes (OLEDs) due to its ability to emit both fluorescent and phosphorescent light. This compound is also known for its stability and broad absorption spectrum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and a halide, which in this case are derivatives of naphthalene and anthracene . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques like sublimation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Yields reduced anthracene derivatives.
Substitution: Forms halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions.
Biology: Employed in bioimaging due to its luminescent properties.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Widely used in the production of OLEDs and other electronic devices.
Mécanisme D'action
The compound exerts its effects primarily through its luminescent properties. When excited by an external energy source, it emits light through fluorescence and phosphorescence. The molecular targets include various organic molecules in OLEDs, where it acts as a host material to facilitate electron and hole transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Di(naphthalen-2-yl)anthracene
- 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
- 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene offers a unique combination of stability, broad absorption spectrum, and dual luminescent properties. These characteristics make it particularly suitable for use in high-efficiency OLEDs and other advanced electronic applications .
Propriétés
Numéro CAS |
60949-13-5 |
|---|---|
Formule moléculaire |
C38H26 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
9,10-bis(2-naphthalen-1-ylethenyl)anthracene |
InChI |
InChI=1S/C38H26/c1-3-17-31-27(11-1)13-9-15-29(31)23-25-37-33-19-5-7-21-35(33)38(36-22-8-6-20-34(36)37)26-24-30-16-10-14-28-12-2-4-18-32(28)30/h1-26H |
Clé InChI |
CSFGXUPLPIOPKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=CC3=C4C=CC=CC4=C(C5=CC=CC=C53)C=CC6=CC=CC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)

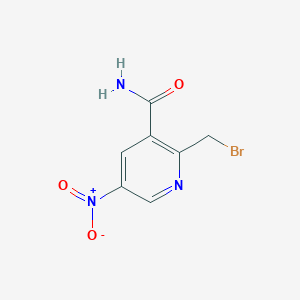
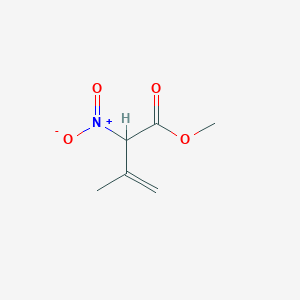


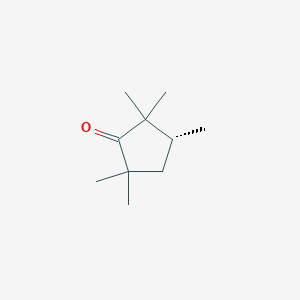
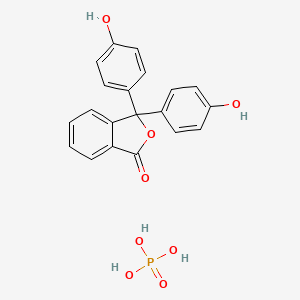

![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)
![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)
